molecular formula C14H21FN2 B13192540 3-(4-Fluorophenyl)-2-(piperidin-2-yl)propan-1-amine

3-(4-Fluorophenyl)-2-(piperidin-2-yl)propan-1-amine

Katalognummer: B13192540
Molekulargewicht: 236.33 g/mol
InChI-Schlüssel: OCTFQZCEZPAXSY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Fluorophenyl)-2-(piperidin-2-yl)propan-1-amine is a chemical compound that belongs to the class of organic compounds known as phenylpiperidines. These compounds are characterized by a phenyl group attached to a piperidine ring. The presence of a fluorine atom on the phenyl ring can significantly alter the compound’s chemical properties and biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-2-(piperidin-2-yl)propan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and piperidine.

    Formation of Intermediate: The first step involves the formation of an intermediate compound through a condensation reaction between 4-fluorobenzaldehyde and piperidine.

    Reduction: The intermediate is then subjected to reduction conditions to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: The reactions are carried out in large-scale reactors to accommodate the production of significant quantities.

    Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.

    Purification: The final product is purified using techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Fluorophenyl)-2-(piperidin-2-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can further modify the amine group or other functional groups.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution Reagents: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.

Wissenschaftliche Forschungsanwendungen

3-(4-Fluorophenyl)-2-(piperidin-2-yl)propan-1-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research is conducted to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound may be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(4-Fluorophenyl)-2-(piperidin-2-yl)propan-1-amine involves its interaction with specific molecular targets, such as:

    Receptors: The compound may bind to receptors in the body, influencing their activity.

    Enzymes: It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways.

    Pathways: The compound’s effects on molecular pathways can lead to various biological outcomes, such as changes in cell signaling or metabolism.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(4-Chlorophenyl)-2-(piperidin-2-yl)propan-1-amine: Similar structure but with a chlorine atom instead of fluorine.

    3-(4-Methylphenyl)-2-(piperidin-2-yl)propan-1-amine: Similar structure but with a methyl group instead of fluorine.

    3-(4-Methoxyphenyl)-2-(piperidin-2-yl)propan-1-amine: Similar structure but with a methoxy group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 3-(4-Fluorophenyl)-2-(piperidin-2-yl)propan-1-amine can significantly influence its chemical properties and biological activity, making it unique compared to its analogs.

Eigenschaften

Molekularformel

C14H21FN2

Molekulargewicht

236.33 g/mol

IUPAC-Name

3-(4-fluorophenyl)-2-piperidin-2-ylpropan-1-amine

InChI

InChI=1S/C14H21FN2/c15-13-6-4-11(5-7-13)9-12(10-16)14-3-1-2-8-17-14/h4-7,12,14,17H,1-3,8-10,16H2

InChI-Schlüssel

OCTFQZCEZPAXSY-UHFFFAOYSA-N

Kanonische SMILES

C1CCNC(C1)C(CC2=CC=C(C=C2)F)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.